molecular formula C8H13N3O2 B15328051 methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate

Cat. No.: B15328051
M. Wt: 183.21 g/mol
InChI Key: CFGWFLMSZBHERF-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is an organic compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(1H-pyrazol-4-yl)acetate: Lacks the dimethyl substitution on the pyrazole ring.

    Methyl 2-amino-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetate: Has different substitution patterns on the pyrazole ring.

Uniqueness

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of the dimethyl groups can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.

Biological Activity

Methyl 2-amino-2-(1,5-dimethyl-1H-pyrazol-4-yl)acetate is a compound that belongs to the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article delves into the biological activity of this compound, encompassing its pharmacological properties, synthesis, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 1856974-56-5
  • Molecular Formula : C₈H₁₂N₂O₂
  • Molecular Weight : 168.19 g/mol

The compound features a pyrazole ring, which is known for its role in various bioactive molecules. The presence of the amino and ester functional groups enhances its reactivity and potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound is hypothesized to exhibit antiproliferative effects against various cancer cell lines. Research indicates that pyrazole-containing compounds can inhibit the growth of several cancer types, including:

  • Lung Cancer
  • Breast Cancer
  • Colorectal Cancer

For instance, compounds with similar structures have shown significant activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) .

Antibacterial and Antifungal Activity

The pyrazole scaffold has been associated with antimicrobial properties. Compounds derived from this scaffold have demonstrated efficacy against a range of bacterial strains such as E. coli, S. aureus, and Pseudomonas aeruginosa. In vitro studies suggest that this compound may possess similar antibacterial properties, potentially inhibiting growth at low concentrations .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. The compound's structure suggests it could modulate inflammatory pathways effectively. For example, studies have reported that other pyrazole derivatives can significantly reduce levels of pro-inflammatory cytokines like TNF-α and IL-6 .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure activity relationship (SAR) studies indicate that modifications in the pyrazole ring or substituents can lead to variations in biological activity. For instance:

Compound ModificationBiological Activity
Addition of halogensIncreased antibacterial activity
Alteration of side chainsEnhanced anticancer effects

Case Studies

  • Anticancer Efficacy : A study investigating a series of pyrazole derivatives found that specific structural modifications led to enhanced antiproliferative effects against various cancer cell lines, highlighting the importance of the pyrazole core in drug design .
  • Antimicrobial Activity : Research on novel pyrazole derivatives demonstrated significant activity against E. coli and S. aureus, with some compounds exhibiting MIC values comparable to standard antibiotics .
  • Inflammation Models : In animal models of inflammation, certain pyrazole derivatives were shown to reduce edema and inflammatory markers significantly, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

methyl 2-amino-2-(1,5-dimethylpyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-5-6(4-10-11(5)2)7(9)8(12)13-3/h4,7H,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFGWFLMSZBHERF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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